5-Bromo-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide
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Overview
Description
5-Bromo-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is a heterocyclic compound that features a bromine atom, a dimethylamino group, and a sulfonamide group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide typically involves the bromination of a suitable pyridine precursor followed by the introduction of the dimethylamino and sulfonamide groups. One common method involves the bromination of 4-oxo-1,4-dihydropyridine-3-sulfonamide using bromine or N-bromosuccinimide (NBS) under controlled conditions. The dimethylamino group can be introduced via a nucleophilic substitution reaction using dimethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Bromo-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 5-Bromo-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the bromine atom and dimethylamino group can participate in hydrophobic interactions and electronic effects. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-1,4-dihydropyridine-3-sulfonamide: Lacks the bromine and dimethylamino groups.
5-Chloro-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide: Similar structure but with a chlorine atom instead of bromine.
5-Bromo-4-oxo-1,4-dihydropyridine-3-sulfonamide: Lacks the dimethylamino group.
Uniqueness
5-Bromo-N,N-dimethyl-4-oxo-1,4-dihydropyridine-3-sulfonamide is unique due to the presence of both the bromine atom and the dimethylamino group, which can enhance its reactivity and interaction with biological targets. This combination of functional groups can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C7H9BrN2O3S |
---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
5-bromo-N,N-dimethyl-4-oxo-1H-pyridine-3-sulfonamide |
InChI |
InChI=1S/C7H9BrN2O3S/c1-10(2)14(12,13)6-4-9-3-5(8)7(6)11/h3-4H,1-2H3,(H,9,11) |
InChI Key |
JFLOSMPKAFYNCV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CNC=C(C1=O)Br |
Origin of Product |
United States |
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